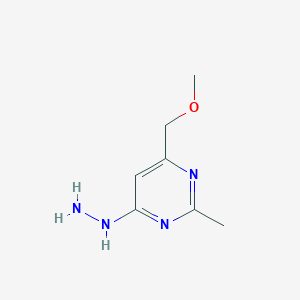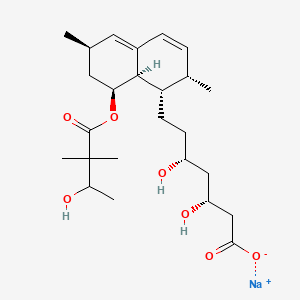
3"-Hydroxy Simvastatin Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3”-Hydroxy Simvastatin Acid Sodium Salt is a derivative of simvastatin, a widely used lipid-lowering agent. This compound is a specific inhibitor of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . The sodium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “3”-Hydroxy Simvastatin Acid Sodium Salt involves the hydrolysis of simvastatin lactone to its active acid form. The process typically includes dissolving simvastatin sodium salt in ethanol, followed by the addition of sodium hydroxide (NaOH) and heating the solution . The reaction conditions are carefully controlled to ensure complete hydrolysis and conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent quality and yield. The final product is often purified through crystallization or other separation techniques to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
“3”-Hydroxy Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to new derivatives with potential therapeutic applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “3”-Hydroxy Simvastatin Acid Sodium Salt.
Scientific Research Applications
“3”-Hydroxy Simvastatin Acid Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of “3”-Hydroxy Simvastatin Acid Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing cholesterol production .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, used widely for lowering cholesterol levels.
Atorvastatin: Another HMG-CoA reductase inhibitor with similar lipid-lowering effects.
Rosuvastatin: Known for its high potency and effectiveness in reducing LDL cholesterol.
Pravastatin: Similar in function but with different pharmacokinetic properties.
Uniqueness
“3”-Hydroxy Simvastatin Acid Sodium Salt is unique due to its enhanced solubility and stability compared to its parent compound, simvastatin. This makes it more suitable for certain pharmaceutical applications and research studies. Additionally, its specific inhibition of HMG-CoA reductase makes it a valuable tool for studying cholesterol metabolism and developing new therapeutic agents .
Properties
Molecular Formula |
C25H39NaO7 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O7.Na/c1-14-10-17-7-6-15(2)20(9-8-18(27)12-19(28)13-22(29)30)23(17)21(11-14)32-24(31)25(4,5)16(3)26;/h6-7,10,14-16,18-21,23,26-28H,8-9,11-13H2,1-5H3,(H,29,30);/q;+1/p-1/t14-,15-,16?,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
ZPJKYDOIVNLPOY-OUGLAQDPSA-M |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


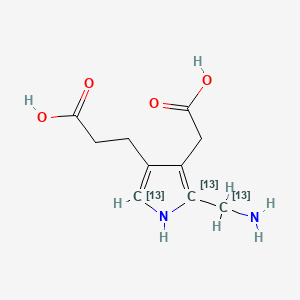
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)

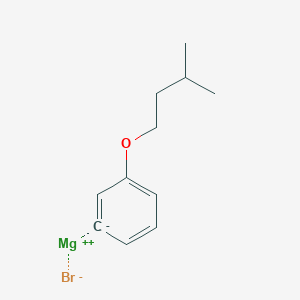
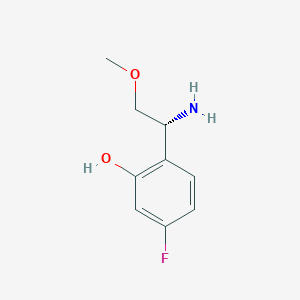
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)

![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)

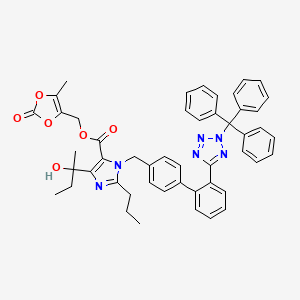

![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
